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Compound of Interest

Compound Name: Captopril disulfide

Cat. No.: B1668295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Captopril disulfide and other metabolites

of Captopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. By presenting

objective performance data and supporting experimental evidence, this document aims to be a

valuable resource for researchers, scientists, and professionals involved in drug development

and pharmacological studies.

Executive Summary
Captopril, the first orally active ACE inhibitor, undergoes extensive metabolism in the body,

leading to the formation of several metabolites, primarily Captopril disulfide (the dimer) and

Captopril-cysteine disulfide.[1] While Captopril is the pharmacologically active agent, its

disulfide metabolites, once considered inactive, have been shown to contribute to the overall

therapeutic effect through reversible conversion back to the parent drug.[2][3] This guide delves

into a comparative analysis of their pharmacokinetics, pharmacodynamics, and toxicological

profiles, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetics
The pharmacokinetic profiles of Captopril and its disulfide metabolites exhibit significant

differences, particularly in patients with renal impairment. The disulfide metabolites

demonstrate a longer half-life and accumulate in individuals with compromised kidney function,

which can prolong the drug's therapeutic effect.[2][3]
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Parameter
Captopril
(Unchanged)

Captopril
Disulfide
Conjugates
(Total)

Captopril-
Cysteine
Disulfide

Reference

Peak Plasma

Concentration

(Cmax) in

Normal Renal

Function

0.181 µg/mL 0.924 µg/mL

Data not

individually

specified

[2]

Peak Plasma

Concentration

(Cmax) in

Uremic Patients

0.447 µg/mL 3.62 µg/mL

Data not

individually

specified

[2]

Time to Peak

Plasma

Concentration

(Tmax) in Normal

Renal Function

~1 hour ~3 hours

Data not

individually

specified

[1]

Time to Peak

Plasma

Concentration

(Tmax) in Uremic

Patients

~1 hour ~8 hours

Data not

individually

specified

[2]

Elimination Half-

life (t½) in

Normal Renal

Function

~2 hours
Longer than

Captopril

Data not

individually

specified

[1]

Elimination Half-

life (t½) in

Uremic Patients

Increased 46 ± 19 hours

Data not

individually

specified

[2]

Protein Binding 25-30%
Data not

available

Data not

available
[1]
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Bioavailability

~75%

(decreased by

food)

Not directly

absorbed

Not directly

absorbed
[1]

Comparative Pharmacodynamics
The primary pharmacodynamic effect of Captopril is the inhibition of the angiotensin-converting

enzyme (ACE). While Captopril is the most potent inhibitor, its disulfide metabolites, particularly

Captopril disulfide, can be converted back to the active form, thereby contributing to the

overall antihypertensive effect.[2][3]

Parameter Captopril
Captopril
Disulfide

Captopril-
Cysteine
Disulfide

Reference

ACE Inhibition

(IC50)
~20 nM (in vitro)

Less potent than

Captopril

Data not

available
[4]

In Vivo Efficacy

(ID50)

Data not

available

0.231 mg/kg (i.v.

in anesthetized

dogs)

Data not

available
[5][6]

Mechanism of

Action

Direct

competitive

inhibitor of ACE

Pro-drug,

converted to

Captopril in vivo

Pro-drug,

converted to

Captopril in vivo

[2][3]

Comparative Toxicology
Captopril has a well-established safety profile, with acute toxicity being relatively low. Specific

toxicological data for the individual disulfide metabolites are limited, but they are generally

considered to have a safety profile linked to the parent compound, as they can be converted

back to Captopril.
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Parameter Captopril
Captopril
Disulfide

Captopril-
Cysteine
Disulfide

Reference

Oral LD50 (rats)
4245 - 4336

mg/kg

Data not

available

Data not

available
[7]

Oral LD50 (mice)
4249 - 5050

mg/kg

Data not

available

Data not

available
[7]

Known Toxicities

Hypotension,

cough,

angioedema,

potential for renal

dysfunction in

susceptible

individuals.

Generally

associated with

Captopril's side

effects.

Suspected of

damaging fertility

or the unborn

child. Causes

serious eye

damage.

Data not

available
[8][9]

Metabolic and Signaling Pathways
Captopril Metabolic Pathway
Captopril is primarily metabolized in the liver to Captopril-cysteine disulfide and the disulfide

dimer of Captopril (Captopril disulfide). This process is reversible, allowing the metabolites to

act as a reservoir for the active drug.
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Caption: Metabolic pathway of Captopril.

Captopril Signaling Pathway
The binding of Captopril to Angiotensin-Converting Enzyme (ACE) not only blocks the

conversion of Angiotensin I to Angiotensin II but also triggers intracellular signaling pathways,

including the phosphorylation of JNK and ERK1/2.[10][11] This can lead to the modulation of

genes involved in inflammation and cellular internalization.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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